molecular formula C16H12N6O2 B2509943 7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255778-89-2

7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2509943
CAS No.: 1255778-89-2
M. Wt: 320.312
InChI Key: LZZNBVYYLPXGMC-UHFFFAOYSA-N
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Description

7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of pyrimidopyrimidines, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 1H-imidazole with 4-methylbenzaldehyde, followed by cyclization and further functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole and phenyl groups provide sites for electrophilic and nucleophilic attacks, leading to a range of possible transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can participate in substitution reactions.

Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis and medicinal chemistry.

Biology: The biological applications of this compound are vast. It can act as a ligand for certain receptors, influencing cellular signaling pathways. Its interaction with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Medicine: In the medical field, this compound has shown promise as a candidate for drug development. Its ability to modulate biological processes makes it a potential target for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: Industrially, this compound can be used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and surface science.

Mechanism of Action

The mechanism by which 7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The imidazole group can bind to metal ions, forming coordination complexes that influence biological processes. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Molecular Targets and Pathways:

  • Metal Ion Binding: The imidazole group can chelate metal ions such as zinc and copper, which are essential for enzyme activity.

  • Protein Interactions: The phenyl group can interact with aromatic residues in proteins, modulating their activity and stability.

Comparison with Similar Compounds

  • Imidazole Derivatives: Compounds like 1H-imidazole and its derivatives share structural similarities with the target compound.

  • Pyrimidopyrimidines: Other members of the pyrimidopyrimidine family, such as cytarabine, exhibit similar chemical properties.

Uniqueness: What sets 7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This distinctiveness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-imidazol-1-yl-6-(4-methylphenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c1-10-2-4-11(5-3-10)22-14(23)12-8-18-15(21-7-6-17-9-21)19-13(12)20-16(22)24/h2-9H,1H3,(H,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZNBVYYLPXGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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